2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-22-14-4-5-16(18)15(7-14)17(21)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQXQDOXOMLPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzamide derivative, followed by the introduction of the cyclopropylpyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Aromatic vs. Aliphatic Groups : Aromatic N-substituents (e.g., 4-bromophenyl in 5o) enhance melting points and crystallinity compared to aliphatic groups (e.g., tert-butyl in 1g) .
- Halogen Density : Bromine at the benzamide 2-position is conserved across analogues, but additional halogens (e.g., fluorine in ) modulate bioavailability and reactivity .
Synthetic Efficiency :
- Ugi-4CR reactions (for 1g) and Procedure A (for 5o) achieve moderate yields (42–51%), whereas isoxazole derivatives () attain higher yields (73–90%) due to optimized coupling steps .
Polarity and Solubility :
- Lower Rf values (e.g., 0.30 for 1g) correlate with increased hydrophobicity from tert-butyl groups, impacting solubility profiles .
Biological Activity
2-Bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16BrN2O2
- Molecular Weight : 336.21 g/mol
This compound features a bromine atom, a methoxy group, and a cyclopropyl-pyridine moiety, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cells.
Biological Activity Overview
| Activity Type | Description | IC50 Values |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth, particularly in breast cancer cell lines (MCF-7). | IC50 = 3.1 μM |
| Antimicrobial | Exhibits activity against Gram-positive bacteria such as E. faecalis. | MIC = 8 μM |
| Antioxidant | Reduces oxidative stress markers in vitro. | Varies by assay |
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study focusing on breast cancer (MCF-7), the compound displayed an IC50 value of 3.1 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Effects
In antimicrobial assays, the compound showed notable effectiveness against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests potential applications in treating infections caused by resistant bacterial strains .
Antioxidant Activity
The antioxidant capacity was evaluated using multiple spectroscopic methods, revealing that the compound significantly reduces reactive oxygen species (ROS) levels in cultured cells. This property may contribute to its antiproliferative effects by preventing oxidative damage that can lead to cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide?
- Methodology :
- Step 1 : Synthesize 2-bromo-5-methoxybenzoic acid via bromination of 5-methoxybenzoic acid using N-bromosuccinimide (NBS) in DMF under controlled temperature (0–5°C) .
- Step 2 : Convert the acid to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux.
- Step 3 : Couple the acyl chloride with (5-cyclopropylpyridin-3-yl)methanamine using a base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purify via column chromatography (petroleum ether/ethyl acetate gradient) .
- Key Considerations :
- Steric hindrance from the cyclopropyl group may require extended reaction times or elevated temperatures .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; pyridine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~ 405.2 g/mol) via high-resolution MS .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound?
- Experimental Design :
- In vitro Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Dose-Response Analysis : Perform IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) to account for variability in potency .
- Troubleshooting :
- Contradictory results may arise from impurities (>95% purity required; validate via HPLC) or solvent effects (use DMSO for solubility) .
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase), leveraging structural analogs from PubChem .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- Validation :
- Compare predicted binding energies with experimental IC₅₀ values to refine force field parameters .
Q. How can reaction yields be optimized for large-scale synthesis?
- Process Chemistry :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation to improve coupling efficiency .
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., cyclopropane ring opening) .
- Scale-Up :
- Use flow chemistry for continuous synthesis, monitoring intermediates via inline FTIR .
Methodological Challenges & Solutions
Q. What strategies mitigate low yields in the final coupling step?
- Approaches :
- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .
Q. How should researchers address solubility issues in biological assays?
- Formulation :
- Use co-solvents (e.g., Cremophor EL) or prepare nanoemulsions via sonication (20 kHz, 5 min) to enhance aqueous solubility .
- Alternative Methods :
- Derivatize the compound into a water-soluble prodrug (e.g., phosphate ester) .
Critical Analysis of Evidence
- Synthesis : and provide validated protocols for analogous compounds, but the cyclopropyl group introduces steric challenges not addressed in prior studies .
- Biological Data : and highlight potential anticancer/antimicrobial activity, but direct data for this compound is lacking—researchers must extrapolate from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
